3-Oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine dihydrochloride
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Overview
Description
3-Oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine dihydrochloride is a chemical compound with the molecular formula C7H14ClN3O. It is a spiro compound, characterized by a unique structure where a spiro atom connects two rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine dihydrochloride typically involves a multi-step process. One common method includes the condensation of appropriate amines with spiro intermediates under controlled conditions. For instance, a one-pot three-component condensation reaction involving N-benzylpiperidone, an appropriate amine, and thioglycolic acid in toluene under reflux conditions has been reported for similar spiro compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely be applied to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
3-Oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug development.
Medicine: Explored for its potential therapeutic effects, particularly as an antagonist of specific receptors.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine dihydrochloride involves its interaction with specific molecular targets. For instance, similar compounds have been shown to act as selective antagonists of the somatostatin subtype receptor 5 (SSTR5), which is involved in the regulation of hormone secretion and cell proliferation . The compound’s unique structure allows it to bind effectively to these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
- 1-oxa-3,8-diazaspiro[4.5]decan-2-one
- 3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives
Uniqueness
3-Oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine dihydrochloride is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. Its ability to act as a selective receptor antagonist sets it apart from other similar compounds, making it a valuable candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C7H15Cl2N3O |
---|---|
Molecular Weight |
228.12 g/mol |
IUPAC Name |
3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine;dihydrochloride |
InChI |
InChI=1S/C7H13N3O.2ClH/c8-6-10-7(5-11-6)1-3-9-4-2-7;;/h9H,1-5H2,(H2,8,10);2*1H |
InChI Key |
PMCGAIRWEWSQDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12COC(=N2)N.Cl.Cl |
Origin of Product |
United States |
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